4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring. The presence of chlorine and trifluoromethyl groups in its structure imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries . The specific targets can vary depending on the derivative and its application.
Mode of Action
Trifluoromethylpyridines are known to interact with their targets to exert their effects . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of these derivatives .
Biochemical Pathways
It’s known that trifluoromethylpyridines can influence various biochemical pathways depending on their specific targets .
Result of Action
Trifluoromethylpyridines are known to have various effects depending on their specific targets and applications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-4-(trifluoromethyl)pyridine with suitable reagents can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound often involves high-temperature reactions with transition metal-based catalysts. For example, simultaneous vapor-phase chlorination/fluorination at temperatures above 300°C using catalysts like iron fluoride can yield the compound in good quantities .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound .
Scientific Research Applications
4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms due to its unique chemical properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-(trifluoromethyl)pyridine
- 4-(trifluoromethyl)pyridine
- 2-chloro-5-(trifluoromethyl)pyridine
Uniqueness
4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its fused ring structure and the presence of both chlorine and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it more versatile and effective in various applications compared to its analogs .
Properties
IUPAC Name |
4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-5-1-2-13-7-4(5)3-6(14-7)8(10,11)12/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UASGWTZIMUAPDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C=C(N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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